molecular formula C17H22N4O B8365512 4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol

4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol

Cat. No.: B8365512
M. Wt: 298.4 g/mol
InChI Key: OYDTVKANQAUKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol is a complex organic compound with the molecular formula C16H20N4O This compound features a piperazine ring substituted with an isopropyl group and a pyridazine ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. . The reaction conditions often include the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol is unique due to the presence of both the piperazine and pyridazine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

4-[6-(4-propan-2-ylpiperazin-1-yl)pyridazin-3-yl]phenol

InChI

InChI=1S/C17H22N4O/c1-13(2)20-9-11-21(12-10-20)17-8-7-16(18-19-17)14-3-5-15(22)6-4-14/h3-8,13,22H,9-12H2,1-2H3

InChI Key

OYDTVKANQAUKHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[6-(4-Isopropyl-piperazin-1-yl)-pyridazin-3-yl]phenol was prepared by the general procedure I similar to that described in Example 71, starting from 3-chloro-6-(4-isopropyl-piperazin-1-yl)-pyridazine and (4-hydroxyphenyl)boronic acid.
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